molecular formula C22H26BrN3O2 B2357471 6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide CAS No. 1346574-53-5

6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide

Cat. No. B2357471
CAS RN: 1346574-53-5
M. Wt: 444.373
InChI Key: CWZRACDIDASDPP-UHFFFAOYSA-N
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Description

6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide is a useful research compound. Its molecular formula is C22H26BrN3O2 and its molecular weight is 444.373. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Research has led to the development of various methods for synthesizing derivatives of compounds related to 6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide. For instance, Shatsauskas et al. (2017) detailed the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives, which are structurally similar to the compound , demonstrating the versatility of such compounds in chemical synthesis (Shatsauskas et al., 2017).

X-ray Diffraction and Molecular Structure

  • Feklicheva et al. (2019) conducted X-ray diffraction studies on derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, a compound related to the one . This study showcases the importance of such compounds in understanding molecular and crystal structures (Feklicheva et al., 2019).

Brominated Alkaloids in Marine Organisms

  • Segraves and Crews (2005) investigated brominated tryptophan alkaloids in marine sponges, including compounds structurally related to 6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide. Their findings highlight the natural occurrence and potential biological significance of such compounds (Segraves & Crews, 2005).

Applications in Drug Synthesis

  • Hirokawa et al. (2000) described the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a structural framework similar to the subject compound. This research indicates the potential application of such compounds in the development of drugs targeting dopamine and serotonin receptors (Hirokawa et al., 2000).

properties

IUPAC Name

6-bromo-1-butan-2-yl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrN3O2/c1-6-15(5)26-11-13(3)20-17(8-16(23)9-19(20)26)21(27)24-10-18-12(2)7-14(4)25-22(18)28/h7-9,11,15H,6,10H2,1-5H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZRACDIDASDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)NCC3=C(C=C(NC3=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide

Synthesis routes and methods

Procedure details

Added sequentially to a reaction flask were 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid (1.33 g, 4.29 mmol), 3-(aminomethyl)-4,6-dimethyl-2(1H)-pyridinone (1.213 g, 6.43 mmol), 1-hydroxy-7-azabenzotriazole (0.875 g, 6.43 mmol), EDC (1.233 g, 6.43 mmol), followed by DMSO (30 mL, via syringe) and then N-methylmorpholine (1.886 mL, 17.15 mmol, via syringe). The contents were sealed and stirred at room temperature and the solids gradually dissolved. The contents were stirred at room temperature for 32 h, and then slowly diluted into 220 mL of ice-water with stirring. The contents were stirred for 10 min, and then allowed to stand for an additional 10 min. The contents were filtered and the filtered solid was washed with additional water (50 mL). The solid was then air dried for 10 min, and then in a vacuum oven at 50° C. for 23 h total. The product was collected as 1.75 g (87%). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.69 (t, J=7.33 Hz, 3H), 1.36 (d, J=6.57 Hz, 3H), 1.77 (dq, J=10.29, 7.09 Hz, 2H), 2.12 (d, J=9.09 Hz, 6H), 2.21 (s, 3H), 4.30 (d, J=5.05 Hz, 2H), 4.43-4.56 (m, 1H), 5.86 (s, 1H), 6.99 (d, J=1.52 Hz, 1H), 7.30 (s, 1H), 7.77 (d, J=1.77 Hz, 1H), 8.25 (t, J=4.93 Hz, 1H), 11.49 (br. s., 1H); LCMS=444.1 (MH+).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.213 g
Type
reactant
Reaction Step Two
Quantity
0.875 g
Type
reactant
Reaction Step Three
Name
Quantity
1.233 g
Type
reactant
Reaction Step Four
Quantity
1.886 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
220 mL
Type
reactant
Reaction Step Six

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